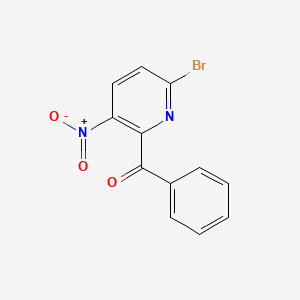
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a phenylmethanone group attached to the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-nitropyridine, followed by the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenylmethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms of the phenylmethanone group.
Aplicaciones Científicas De Investigación
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, while the phenylmethanone group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-nitropyridin-3-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 6-Bromo-3-nitropyridin-2-amine
Uniqueness
(6-Bromo-3-nitropyridin-2-yl)(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylmethanone group distinguishes it from other similar compounds, potentially enhancing its stability and making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
57059-52-6 |
|---|---|
Fórmula molecular |
C12H7BrN2O3 |
Peso molecular |
307.10 g/mol |
Nombre IUPAC |
(6-bromo-3-nitropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H7BrN2O3/c13-10-7-6-9(15(17)18)11(14-10)12(16)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
USZBGHXTAAIVAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


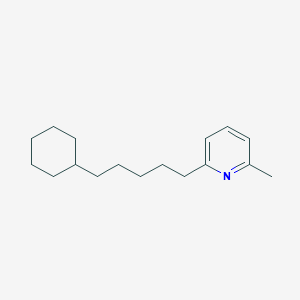
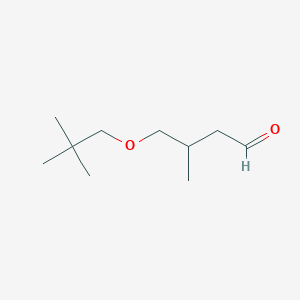
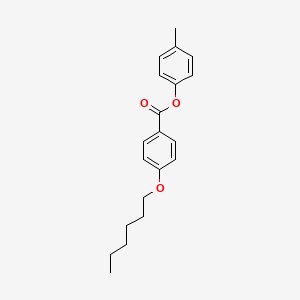
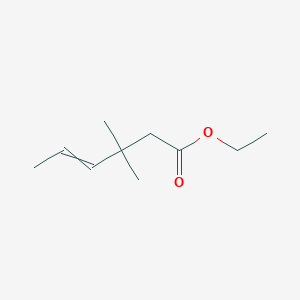
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
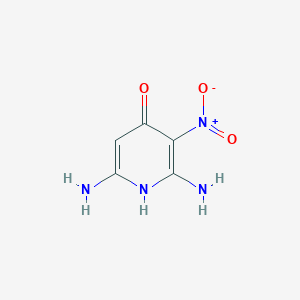
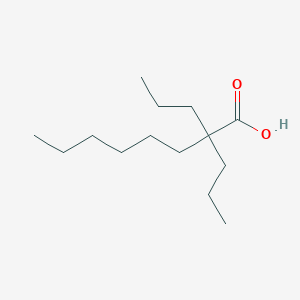
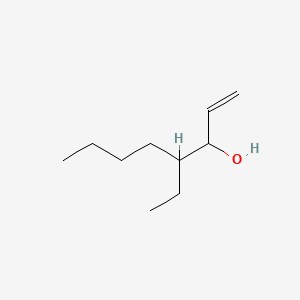
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

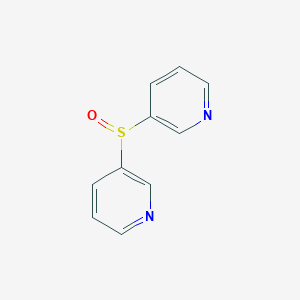
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
